molecular formula C13H21NO2 B1679892 tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 31896-92-1

tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1679892
CAS No.: 31896-92-1
M. Wt: 223.31 g/mol
InChI Key: HSJFMXVYQCWHPK-UHFFFAOYSA-N
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Description

PYR-6921, CAS#31896-92-1, is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, anticancer drugs.

Biological Activity

Tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound that belongs to the pyrrole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C15H23NO4C_{15}H_{23}NO_4 with a molecular weight of approximately 281.36 g/mol. The compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen.

Biological Activity Overview

Research has indicated that compounds with a pyrrole structure exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are summarized below.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrrole can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, a related study showed that compounds with similar structures inhibited COX-1 and COX-2 enzymes effectively through specific interactions within the enzyme active sites . The structural characteristics of this compound suggest it may share similar inhibitory effects.

Antimicrobial Activity

Pyrrole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that certain pyrrole compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 3.12 μg/mL . While specific data for this compound is limited, its structural similarity to other active pyrroles suggests potential antimicrobial efficacy.

Anticancer Potential

The anticancer properties of pyrrole derivatives are also noteworthy. Compounds containing the pyrrole moiety have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Mechanistic studies indicate that these compounds may interact with cellular pathways involved in cell proliferation and survival . The precise effects of this compound on cancer cells warrant further investigation.

Case Studies

Several case studies highlight the biological relevance of pyrrole derivatives:

  • Study on COX Inhibition : A study characterized a series of pyrrolo[3,4-c]pyrroles that inhibited COX enzymes through molecular docking simulations. The interactions revealed critical binding sites and stabilizing factors contributing to their inhibitory activity .
  • Antibacterial Evaluation : Another research effort evaluated the antibacterial properties of pyrrole benzamide derivatives, demonstrating their effectiveness against resistant bacterial strains with promising MIC values .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Mechanism Reference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cells

Properties

IUPAC Name

tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-7-10-8(2)11(14-9(10)3)12(15)16-13(4,5)6/h14H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJFMXVYQCWHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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